molecular formula C15H12Cl2O3 B3036622 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-00-5

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B3036622
CAS No.: 384857-00-5
M. Wt: 311.2 g/mol
InChI Key: RCEISSJAGSJNGG-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 384857-00-5) is a halogenated benzaldehyde derivative with a molecular weight of 311.2 g/mol and the molecular formula C15H12Cl2O3 . This compound serves as a versatile synthetic intermediate in organic chemistry, particularly for constructing more complex molecular architectures like chromenone derivatives, which are scaffolds of significant interest in medicinal chemistry . In scientific research, this benzaldehyde derivative is investigated for its potential biological activities. Preliminary studies on structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including HL-60 leukemia cells, by inducing apoptosis . It has also been screened for antimicrobial properties, showing activity against microbial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action for this compound is believed to stem from its ability to interact with specific enzymes or receptors, potentially leading to the inhibition or modulation of key biological pathways . The presence of halogen atoms and the aldehyde functional group makes it a valuable precursor for further chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and nucleophilic substitution reactions . This product is intended for research purposes and is For Research Use Only . It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEISSJAGSJNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193025
Record name 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384857-00-5
Record name 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384857-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures, often using microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Benzyloxy Modifications: The 2-chlorobenzyloxy group is critical for activity, as seen in Compound 30 (). However, additional substituents like 6-NO₂ () or 4-Cl () may sterically hinder interactions or modify solubility.
  • Alkoxy Groups : Methoxy (5-OCH₃) vs. ethoxy (5-OCH₂CH₃) substituents influence lipophilicity and metabolic stability. Ethoxy derivatives are generally more lipophilic .

Anticancer Activity Trends

highlights that benzyloxybenzaldehydes with halogenated benzyl groups (e.g., 2-chloro or 4-chloro) exhibit potent activity against HL-60 leukemia cells.

  • Methoxy Group : The 5-OCH₃ may contribute to membrane permeability, as seen in related compounds .

Biological Activity

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by the presence of a chloro group, a methoxy group, and a chlorobenzyl ether. The molecular formula of this compound is C15H12ClO3, with a molecular weight of approximately 294.71 g/mol. Its unique structural features suggest significant reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for various biological processes. The presence of halogen atoms, particularly chlorine, enhances the compound's reactivity and specificity towards certain biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various microbial strains, suggesting its potential application in treating infections caused by resistant pathogens.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
MDA-MB-23110Cell cycle arrest

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chlorinated benzaldehydes, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial agents.
  • Anticancer Efficacy : Another study focused on the anticancer effects of this compound in combination with doxorubicin. The findings revealed a synergistic effect, enhancing the cytotoxicity against MDA-MB-231 cells when used in conjunction with doxorubicin, suggesting that this compound could be used to improve treatment outcomes in breast cancer therapy .

Q & A

Q. What are the key considerations for synthesizing 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde, and how can intermediates be optimized?

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ~270 nm for aldehyde absorption) and LC-MS to identify breakdown products (e.g., hydrolysis of the ether bond at acidic pH) .
  • Thermal stability : Use DSC/TGA to determine melting points and decomposition temperatures. The methoxy and chloro substituents enhance thermal stability compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility testing by:

Pre-drying the compound under vacuum (40°C, 24 hours).

Using saturated solutions in DMSO, ethanol, or chloroform, filtered through 0.22 μm membranes.

Quantifying solubility via gravimetric analysis or NMR (using internal standards like TMSP).
For example, solubility in DMSO is ~50 mg/mL, while in water it is <0.1 mg/mL due to hydrophobic substituents .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro and methoxy groups direct electrophilic substitution. For Suzuki-Miyaura coupling:
  • Activate the aldehyde group via protection (e.g., acetal formation) to prevent side reactions.

  • Use Pd(OAc)2_2/SPhos catalyst system in toluene/water (3:1) at 80°C.
    Substituent effects:

  • 2-Chlorobenzyloxy : Steric hindrance reduces coupling efficiency at the ortho position.

  • Methoxy group : Enhances para-directed reactivity via resonance .

    • Data Table : Substituent Effects on Reaction Yield
Substituent PositionCatalyst SystemYield (%)
3-ChloroPd(OAc)2_2/XPhos68
5-MethoxyPd(dba)2_2/t-BuXPhos72

Q. What computational and experimental approaches validate the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The aldehyde group may form Schiff bases with lysine residues.
  • In vitro assays : Test inhibition of COX-2 or 5-LOX enzymes (IC50_{50} determination via fluorometric assays).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS. Major metabolites include oxidized benzaldehyde derivatives .

Q. How can researchers address species-specific discrepancies in receptor binding affinity observed for analogs of this compound?

  • Methodological Answer : Species differences (e.g., PPARα activation in humans vs. mice) require:

Comparative docking : Align receptor structures (PDB IDs: 2P54 for human, 1K7L for mouse) to identify divergent binding pockets.

Chimeric receptor assays : Swap key domains between species to pinpoint critical residues.

In vivo validation : Use transgenic models expressing humanized receptors .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

  • Methodological Answer : Variations arise from:
  • Purity issues : Impurities ≥5% (e.g., residual Pd in cross-coupled products) can skew bioassays. Validate via ICP-MS.
  • Assay conditions : Differences in cell lines (HEK293 vs. CHO) or endpoint measurements (luminescence vs. fluorescence). Standardize protocols using guidelines like NIH Assay Guidance Manual .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Reactant of Route 2
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3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde

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